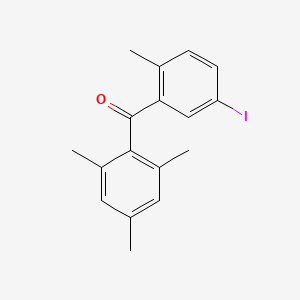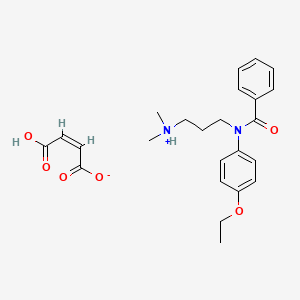
N-(3-(Dimethylamino)propyl)-4'-ethoxybenzanilide maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it suitable for a range of applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate typically involves the reaction of 4’-ethoxybenzanilide with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include lead acetate, which has been shown to increase the reaction rate even for esters with high steric factors .
Industrial Production Methods
In industrial settings, the production of N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of hydrocarbon solvents like toluene is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted benzanilides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The dimethylamino group provides pH responsiveness, allowing the compound to undergo conformational changes in different pH environments. This property is particularly useful in drug delivery systems, where the compound can release its payload in response to the acidic environment of target cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(Dimethylamino)propyl)methacrylamide: Similar in structure but used primarily in polymer synthesis.
N-(3-(Dimethylamino)propyl)acetamide: Used as a sodium channel blocker and in the synthesis of polyurethane foams.
Uniqueness
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate stands out due to its unique combination of an ethoxybenzanilide moiety and a dimethylamino group, which imparts both hydrophilicity and pH responsiveness. This makes it particularly suitable for applications in drug delivery and gene therapy, where controlled release and biocompatibility are crucial .
Propiedades
Número CAS |
101404-38-0 |
|---|---|
Fórmula molecular |
C24H30N2O6 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
3-(N-benzoyl-4-ethoxyanilino)propyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C20H26N2O2.C4H4O4/c1-4-24-19-13-11-18(12-14-19)22(16-8-15-21(2)3)20(23)17-9-6-5-7-10-17;5-3(6)1-2-4(7)8/h5-7,9-14H,4,8,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
LPHIUKUTDYGUHJ-BTJKTKAUSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N(CCC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=C\C(=O)[O-])\C(=O)O |
SMILES canónico |
CCOC1=CC=C(C=C1)N(CCC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


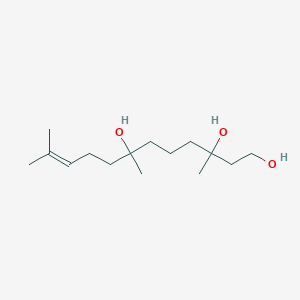
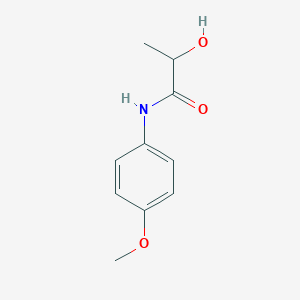
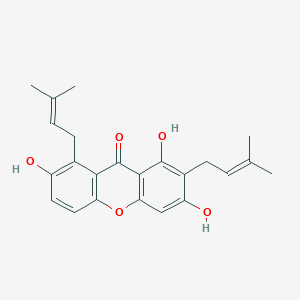
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
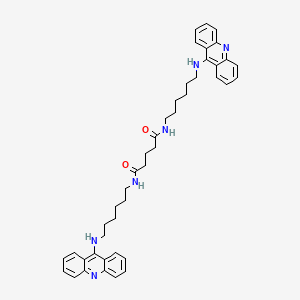

![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
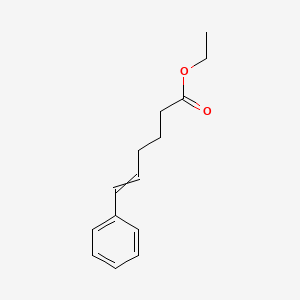

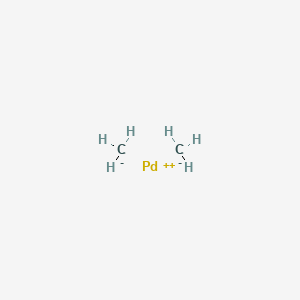
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)

